N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a tetrazole ring and a tert-butylphenyl substituent. This compound belongs to a class of molecules studied for their bioactivity, including antimicrobial and enzyme inhibition properties. Its structural core—a sulfanyl acetamide linkage bridging aromatic and heterocyclic moieties—is shared with several analogs, enabling comparative analysis of substituent effects on physicochemical and biological properties .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-19(2,3)14-9-11-15(12-10-14)20-17(25)13-26-18-21-22-23-24(18)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQSERXDLVCOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Sulfanylacetamide Formation: This involves the reaction of a thiol with an acetamide derivative.
Coupling Reaction: The final step is the coupling of the tetrazole ring with the sulfanylacetamide in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exerts its effects is primarily through interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors, thereby modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in the heterocyclic core (tetrazole vs. triazole/oxadiazole) and substituent groups (alkyl, halogen, methoxy). Below is a comparative analysis:
Key Observations :
- Heterocycle Impact : Tetrazole-containing analogs (e.g., CAS 303091-25-0) may exhibit greater metabolic stability than triazole derivatives due to the tetrazole’s resistance to enzymatic degradation .
- Substituent Bioactivity : Fluorine substitution (e.g., Compound 38) correlates with antibacterial activity (MIC 16 µg/mL), suggesting halogenation enhances target binding .
Antimicrobial Activity
- Compound 38 and 39 (triazole-fluorobenzyl derivatives) show MIC values of 16–32 µg/mL against E. coli, indicating moderate antibacterial potency .
- Oxadiazole analogs (e.g., 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide) demonstrate broader-spectrum activity, possibly due to the oxadiazole’s electron-deficient core enhancing target interaction .
Enzyme Inhibition
- Triazole derivatives (e.g., Compound 52) are designed as cytohesin inhibitors, with substituents like methoxy groups modulating selectivity .
- Sulfonyl-containing analogs (e.g., Compound 54) exhibit improved solubility but reduced potency compared to thioether derivatives, highlighting the trade-off between hydrophilicity and target affinity .
Biological Activity
N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activities, supported by relevant data and case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features a tetrazole ring linked to a sulfanyl group and an acetamide moiety. The tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the tetrazole ring : Using hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the sulfanyl group : Through nucleophilic substitution reactions.
- Acetamide formation : By reacting the intermediate with acetic anhydride or acetyl chloride.
Biological Activities
The biological activities of this compound have been explored in various studies. The compound is primarily noted for:
1. Antimicrobial Activity
Research indicates that compounds with tetrazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi.
2. Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle proteins and caspase activation.
3. Anti-inflammatory Effects
The presence of the tert-butyl group is associated with enhanced anti-inflammatory activity. This has been demonstrated in animal models where the compound reduced markers of inflammation.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in models |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives including this compound showed promising results against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus.
Case Study 2: Cancer Cell Line Studies
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
